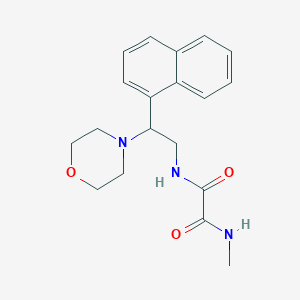

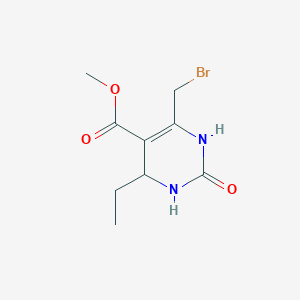

![molecular formula C22H24N6O B2516130 N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide CAS No. 879574-88-6](/img/structure/B2516130.png)

N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, which are closely related to the compound , involves cyclocondensation reactions. Specifically, 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is reacted with ethyl malonates and α-acetyl-γ-butyrolactone to form various substituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones and related compounds. Further chemical modifications, such as the formation of dichloro- and diazido- derivatives, are achieved through reactions with POCl3 followed by NaN3. Tetraheterocyclic systems are then formed by cyclization with primary amines, demonstrating the versatility of these pyrimidine derivatives in creating complex molecular structures .

Molecular Structure Analysis

While the specific molecular structure analysis of N-{4-[(8,10-dimethyl-2-propylpyrazolo[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide is not provided, related compounds have been characterized using NMR and mass spectra. These techniques are essential for establishing the structures of synthesized compounds, confirming the presence of desired functional groups, and ensuring the purity of the synthesized molecules .

Chemical Reactions Analysis

The chemical reactivity of related pyrimidine derivatives has been explored through various reactions. For instance, the synthesis of tetraheterocyclic systems involves cyclization reactions, which are a testament to the reactivity of the chloro- and azido- functional groups present in these molecules. These reactions are crucial for the development of compounds with potential biological activity .

Physical and Chemical Properties Analysis

Although the physical and chemical properties of N-{4-[(8,10-dimethyl-2-propylpyrazolo[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide are not directly discussed, related studies on similar compounds provide insights into their physicochemical characteristics. Quantum mechanical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been used to analyze the electronic structure of related molecules. These studies reveal important properties such as molecular electrostatic potentials (MEP), HOMO-LUMO energy gaps, and IR vibrational spectra, which are indicative of chemical reactivity and potential biological activity .

Case Studies and Applications

The research on related pyrimidine derivatives has not only focused on their synthesis and structural analysis but also on their potential applications. For example, molecular docking studies have been conducted to explore the interaction of similar compounds with biological targets, such as enzymes. These studies aim to identify lead molecules for the treatment of diseases like Entamoeba histolytica infection, demonstrating the therapeutic potential of these compounds .

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel heterocyclic compounds incorporating the pyrazolo[1,5-a]pyrimidine scaffold demonstrates significant antimicrobial properties. Such compounds, derived from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have shown efficacy against a range of microbial agents, indicating the potential of N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide derivatives in antimicrobial therapy (Bondock et al., 2008).

Radiolabeling and Imaging

The compound's structure has facilitated the development of selective radioligands, such as DPA-714, for imaging translocator proteins with PET. This highlights its application in neuroinflammation imaging and the diagnosis of neurological disorders, showcasing the compound's versatility beyond traditional pharmacological uses (Dollé et al., 2008).

Molecular Docking and Electronic Structure Analysis

Speculative analyses involving quantum mechanical calculations have provided insights into the electronic structure and IR assignments of related pyrazolo[3,4-d]pyrimidines. Such studies are critical for understanding the interaction mechanisms at the molecular level, aiding in the design of compounds with enhanced biological activities. The computational approach, including molecular docking, suggests these compounds' potential as lead molecules for targeting specific biological pathways (Shukla & Yadava, 2020).

properties

IUPAC Name |

N-[4-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-5-6-18-12-19(25-17-9-7-16(8-10-17)24-15(4)29)28-22(26-18)20-13(2)11-14(3)23-21(20)27-28/h7-12,25H,5-6H2,1-4H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPHBXLQWLOAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NC4=CC=C(C=C4)NC(=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2516047.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

![7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2516051.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)

![N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2516070.png)